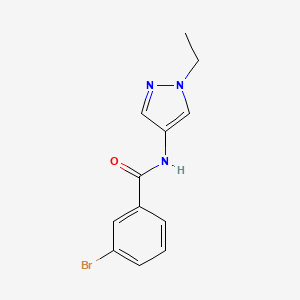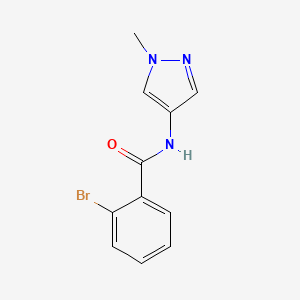![molecular formula C12H25N3S B7541962 1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)
1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea, also known as S-Methyl- N-(1-ethyl-2-pyrrolidinyl)methyl)isothiourea or AVE7688, is a compound that has been studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of neurology and cancer research. In
Wirkmechanismus
The mechanism of action of 1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea is not fully understood. However, studies have suggested that this compound may act as a neuroprotective agent by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. In addition, it has been suggested that this compound may have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea can have various biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in the brain, which can help to protect neurons from damage. In addition, this compound has been shown to induce apoptosis (cell death) in cancer cells, which can help to slow the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea in lab experiments is that it has shown promising results in various scientific research studies. This compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Zukünftige Richtungen
There are several future directions for the study of 1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Another direction is to better understand its mechanism of action, which can help to guide the development of new therapeutic agents. Finally, future studies can focus on optimizing the synthesis method for this compound to improve its purity and yield.
Synthesemethoden
The synthesis of 1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea involves the reaction of S-methylisothiourea hemisulfate with 1-ethyl-2-pyrrolidinemethanol in the presence of a base. The resulting compound is then purified using chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea has been studied for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential anti-cancer properties, particularly in the treatment of ovarian cancer.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3S/c1-4-10(3)14-12(16)13-9-11-7-6-8-15(11)5-2/h10-11H,4-9H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQMEGHEMKZQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NCC1CCCN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)


![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

